molecular formula C13H16O3 B1671418 3-(Cyclopentyloxy)-4-methoxybenzaldehyde CAS No. 67387-76-2

3-(Cyclopentyloxy)-4-methoxybenzaldehyde

Numéro de catalogue B1671418
Numéro CAS: 67387-76-2
Poids moléculaire: 220.26 g/mol
Clé InChI: FZFWPURYSWKIRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of compounds similar to “3-(Cyclopentyloxy)-4-methoxybenzaldehyde” has been reported in the literature . For instance, a study reported the synthesis of a compound from a common intermediate rac-3-(3’-cyclopentyloxy-4’-methoxy)phenyl-4-nitro butyric acid, which was resolved by way of the two readily separable diastereoisomeric amides obtained with (S)-(-)-phenylethylamine .


Molecular Structure Analysis

The molecular structure of “3-(Cyclopentyloxy)-4-methoxybenzaldehyde” can be analyzed using various techniques such as X-ray crystallography and 3D model viewers .

Applications De Recherche Scientifique

  • Spectroscopic Investigations of Related Compounds :

    • The study by Abbas, Gökce, and Bahçelī (2016) on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, utilized spectroscopic methods (vibrational, NMR, UV-vis) and quantum chemical investigations. This research provides insights into the structural and electronic properties of such compounds, which are crucial for their applications in various scientific fields (Abbas, Gökce, & Bahçelī, 2016).
  • Synthesis and Structural Analysis :

    • Jin and colleagues (2010) reported on the synthesis and structural analysis of 4-[3-(2H-Benzotriazol-2-yl)propoxy]-3-methoxybenzaldehyde, highlighting the importance of synthesis methods in deriving new compounds with potential applications in pharmaceuticals and materials science (Jin & Zhou, 2010).
  • Chemical Reactivity and Properties :

    • Tandon et al. (2006) explored the oxidation of various aromatic aldehydes, including 4-methoxybenzaldehyde, using hydrogen peroxide and ruthenium (III) chloride. This study contributes to the understanding of the chemical reactivity of methoxybenzaldehydes, which can inform their use in synthetic chemistry and industrial applications (Tandon, Baboo, Singh, & Gayatri, 2006).
  • Intermolecular Interactions and Molecular Docking :

    • Ghalla et al. (2018) investigated 4-methoxybenzaldehyde, focusing on its intermolecular interactions and molecular docking properties. This research is significant for understanding how such compounds interact at the molecular level, which has implications for drug design and materials science (Ghalla, Issaoui, Bardak, & Atac, 2018).

Safety and Hazards

The safety data sheet for a similar compound, “3-Cyclopentyloxy-4-methoxybenzyl alcohol”, suggests that it should not be used for food, drug, pesticide, or biocidal product use .

Orientations Futures

The future directions for the study of “3-(Cyclopentyloxy)-4-methoxybenzaldehyde” could involve further investigation into its synthesis, properties, and potential applications. For instance, compounds with similar structures have been studied for their potential as therapeutics for various diseases .

Propriétés

IUPAC Name

3-cyclopentyloxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFWPURYSWKIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371006
Record name 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentyloxy)-4-methoxybenzaldehyde

CAS RN

67387-76-2
Record name 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67387-76-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Caesium carbonate (214 g, 0.66 mol) was added to a mixture of 3-hydroxy-4-methoxybenzaldehyde (100 g, 0.66 mol) and cyclopentyl bromide (98 g, 0.66 mol) in anhydrous DMF (50 ml). The reaction mixture was stirred at RT for 16 h then treated with a further portion of cyclopentyl bromide (98 g, 0.66 mol) and caesium carbonate (214 g, 0.66 mol). After a further 6 h at RT, the mixture was filtered and concentrated in vacuo. The residue was dissolved in dichloromethane (300 ml) and washed with sodium hydroxide solution (10%; 2×150 ml). The organic layer was dried (MgSO4), concentrated in vacuo, and distilled (150° C., 10-2 mbar) to afford the title compound (130 g) as a viscous colourless oil. (Found: C, 70.38; H, 7.48. C13H16O3 requires C, 70.89; H 7.32%); δH (CDCl3) 1.5-2.0 (8H, br m, CH2)4), 3.87 (3H, s, OMe), 4.80 (1H, br m, OCHCH2), 6.90 (1H, d, J 8.7 Hz. ArH ortho to OMe), 7.30-7.45 (2H, m. 2×ArH meta to OMe), and 9.77 (1 H, s, ArCHO).
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
214 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Cs2CO3 (214 g, 0.66 mol) was added to a mixture of 3-hydroxy-4-methoxybenzaldehyde (100 g, 0.66 mol) and cyclopentyl bromide (98 g, 0.66 mol) in anhydrous DMF (500 ml). The reaction mixture was stirred at RT for 16 h, then treated with a further portion of cyclopentyl bromide (98 g, 0.66 mol) and CS2CO3 (214 g, 0.66 mol). After a further 6h at RT, the mixture was filtered and concentrated in vacuo. The residue was dissolved in CH2Cl2 (300 ml) and washed with NaOH solution (10%, 2×150 ml). The organic layer was dried (MgSO4), concentrated in vacuo, and distilled (150° C., 10-2 mbar) to afford the title compound (130 g) as a viscous colorless oil. δH (CDCl3) 1.5-2.0 (8H, br m, CH2)4), 3.87 (3H, s, OCH3), 4.80 (1H, br m, OCHCH2), 6.90 (1H, d, J 8.7 Hz, ArH ortho to OMe), 7.30-7.45 (2H, m, 2×ArH meta to OMe), and 9.77 (1H, s, ArCHO).
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
[Compound]
Name
CS2CO3
Quantity
214 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 54.9 g (0.36 mol) of 3-hydroxy-4-methoxybenzaldehyde in 400 mL of absolute ethanol was added 40.4 g (0.72 mol) of potassium hydroxide, 1.0 g (0.01 mol) of potassium iodide, and 77.0 mL (0.72 mol) of cyclopentyl bromide. The mixture was warmed to reflux for 48 hours at the end of which time the completed reaction was cooled to room temperature and concentrated to a syrup. The resulting residue was dissolved in 500 ml of ethyl acetate, washed with one, 100-mL portion of water, with one, 50-mL portion of dilute hydrochloric acid, with one, 100-mL portion of saturated sodium bicarbonate, and with one, 50-mL portion of saturated sodium chloride. The organic fraction was dried over sodium sulfate and concentrated to dryness. The amber syrup was liquid chromatographed over 500 g of silica gel using 20% ethyl ether in hexane as an eluent to provide the analytically pure oil upon drying in vacuo.
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A stirred solution of 3-hydroxy-4-methoxybenzaldehyde (2.00 g) in dry dimethylformamide (20 mL) is treated portionwise with sodium hydride (60% dispersion in oil; 0.56 g) and the mixture is then heated for 1 hour at 50° C. It is then treated dropwise with cyclopentyl bromide (2.36 g) and is stirred and heated at 50° C. for 22 hours. The solution is diluted with water (100 mL) and extracted with diethyl ether (2×100 mL). The ethereal extracts are combined, dried over magnesium sulfate and concentrated, to give 3-cyclopentyloxy-4-methoxybenzaldehyde (1.65 g) in the form of a golden oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Cs2CO3 (214 g, 0.66 mol) was added to a mixture of 3-hydroxy-4-methoxybenzaldehyde (100 g, 0.66 mol) and cyclopentyl bromide (98 g, 0.66 mol) in anhydrous DMF (500 ml). The reaction mixture was stirred at RT for 16 h then treated with a further portion of cyclopentyl bromide (98 g, 0.66 mol) and Cs2CO3 (214 g, 0.66 mol). After a further 6 h at RT, the mixture was filtered and concentrated in vacuo. The residue was dissolved in CH2Cl2 (300 ml) and washed with NaOH solution (10%; 2×150 ml). The organic layer was dried (MgSO4), concentrated in vacuo, and distilled (150° C., 10-2 mbar) to afford the title compound (130 g) as a viscous colourless oil. δH (CDCl3) 1.5-2.0 (8H, br m, CH2)4), 3.87 (3H, s, OMe), 4.80 (1H, br m, OCHCH2), 6.90 (1H, d, J 8.7 Hz, ArH ortho to OMe), 7.30-7.45 (2H, m, 2×ArH meta to OMe), and 9.77 (1H, s, ArCHO).
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
214 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Reactant of Route 6
3-(Cyclopentyloxy)-4-methoxybenzaldehyde

Q & A

Q1: What is the mechanism of action of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde derivatives as PDE4D inhibitors and what are the downstream effects of this inhibition?

A1: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde derivatives, particularly those with specific modifications like GEBR-7b, act as selective inhibitors of the PDE4D enzyme. [, ] PDE4D is a subtype of the phosphodiesterase 4 (PDE4) enzyme family, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, these compounds prevent cAMP degradation, leading to increased intracellular cAMP levels. [, ] Elevated cAMP levels can then modulate downstream signaling pathways involved in various cellular processes, including memory formation. []

Q2: How does the structure of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde derivatives relate to their potency and selectivity for PDE4D?

A2: Structure-activity relationship (SAR) studies have revealed key structural features that influence the potency and selectivity of these compounds. [] For instance, modifications to the chain length and functionality linking the catecholic moiety to the terminal cycloamine group significantly impact PDE4D inhibitory activity. [] Compounds with increased chain hydrophilicity and specific terminal amino functions demonstrate enhanced binding affinity and selectivity for the PDE4D catalytic pocket. [] Computational docking simulations further support these findings by demonstrating favorable interactions between these structural elements and the PDE4D active site. []

Q3: What are the potential therapeutic benefits of selective PDE4D inhibition by compounds like GEBR-7b?

A3: Preclinical studies suggest that selective PDE4D inhibitors like GEBR-7b hold promise for treating cognitive impairments. [] Research in rodent models has shown that GEBR-7b administration can improve memory performance without inducing significant emetic side effects, a common drawback of non-selective PDE4 inhibitors. [] This suggests that targeting PDE4D specifically may provide therapeutic benefits in conditions associated with memory deficits, such as Alzheimer's disease, while minimizing undesirable side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.